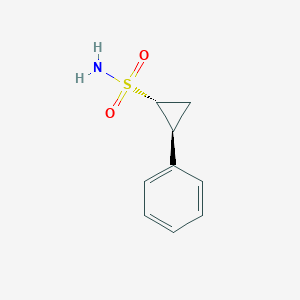

trans-2-Phenylcyclopropane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of trans-2-Phenylcyclopropane-1-sulfonamide involves the manufacturing of trans-2-phenylcyclopropylamine or a salt or solvate thereof, in particular in the form of the sulphate salt . The product obtained, particularly when in the form of the synthesis of trans-2-phenylcyclopropylamine sulphate, is exceptionally pure, substantially free from reactants and reagents that are mutagenic, hazardous or of great concern to the health of humans or the environment .Chemical Reactions Analysis

Trans-2-Phenylcyclopropane-1-sulfonamide may participate in various chemical reactions. For instance, sulfonamides have been used as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reactions .Aplicaciones Científicas De Investigación

Organic Synthesis

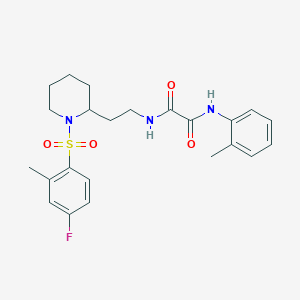

Sulfonimidates, such as trans-2-Phenylcyclopropane-1-sulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have been used in the synthesis of important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines .

Medicinal Chemistry

The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is particularly important in medicinal chemistry, where the chirality of a molecule can significantly affect its biological activity .

Alkyl Transfer Reagents

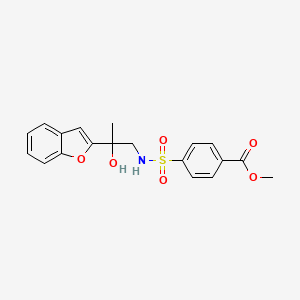

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . This plays on the lability of sulfonimidates under acidic conditions .

Polymer Synthesis

In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .

Development of Chiral Polymers

Chiral amines, which can be derived from sulfonimidates, can be incorporated into polymers to generate chiral polymers with specific optical or physical properties. These properties are useful in applications like asymmetric catalysis or sensor development.

Creation of Biologically Active Compounds

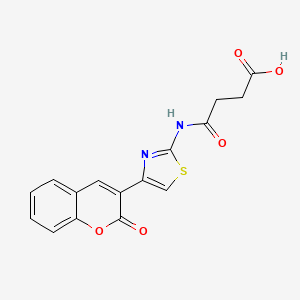

The combination of two biologically active fragments in a single molecule, namely the γ-lactone ring and the sulfur-containing moiety, is considered as a promising approach towards the extension of the range of pharmaceutically important compounds and substances with other practically useful properties .

Mecanismo De Acción

Target of Action

Trans-2-Phenylcyclopropane-1-sulfonamide, also known as (1R,2S)-2-phenylcyclopropane-1-sulfonamide, is a type of sulfonamide . Sulfonamides are known to inhibit dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in the folate synthesis pathway and regulation of pH in the body, respectively .

Mode of Action

Sulfonamides, including trans-2-Phenylcyclopropane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and disrupting the synthesis of folic acid, an essential component for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folate synthesis pathway leads to a deficiency in folic acid, which is essential for DNA synthesis and cell division, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Result of Action

The inhibition of the folate synthesis pathway by sulfonamides results in a deficiency in folic acid, an essential component for bacterial growth . This leads to the inhibition of DNA synthesis and cell division, thereby inhibiting bacterial growth .

Safety and Hazards

Direcciones Futuras

The future directions of trans-2-Phenylcyclopropane-1-sulfonamide research could involve further exploration of its potential applications in organic synthesis and medicinal chemistry. Additionally, the development of new synthesis methods and the study of its mechanism of action could provide valuable insights .

Propiedades

IUPAC Name |

(1R,2S)-2-phenylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,10,11,12)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNACGRLKLDYUKR-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1S(=O)(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1S(=O)(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204294-41-6 |

Source

|

| Record name | rac-(1R,2S)-2-phenylcyclopropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2992473.png)

![(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2992475.png)

![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2992480.png)

![N-(2-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2992488.png)